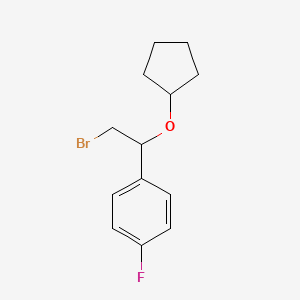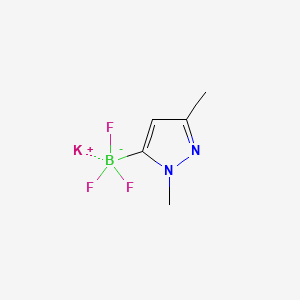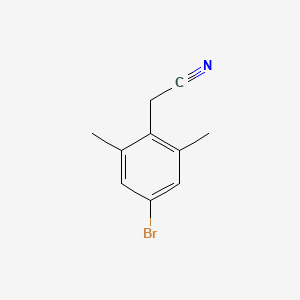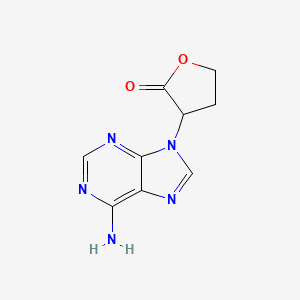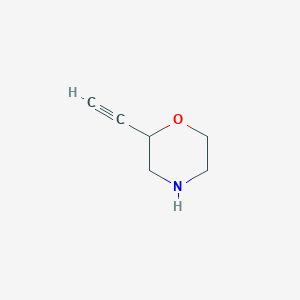
2-Ethynylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethynylmorpholine is a chemical compound with the molecular formula C6H9NO It is a derivative of morpholine, featuring an ethynyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylmorpholine typically involves the reaction of morpholine with acetylene. One common method is the alkylation of morpholine with propargyl bromide under basic conditions. The reaction proceeds as follows: [ \text{Morpholine} + \text{Propargyl Bromide} \rightarrow \text{this compound} + \text{HBr} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethynylmorpholine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form ethyl derivatives.
Substitution: The nitrogen atom in the morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Alkyl halides and acyl chlorides are commonly used reagents.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of N-substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethynylmorpholine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Ethynylmorpholine involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to enzymes and receptors. The morpholine ring can act as a hydrogen bond acceptor, further stabilizing the compound’s interaction with its targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Morpholine: A parent compound with a similar structure but lacking the ethynyl group.
2-Ethylmorpholine: A derivative with an ethyl group instead of an ethynyl group.
N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.
Comparison: 2-Ethynylmorpholine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. Compared to morpholine, this compound has enhanced π-π interaction capabilities and can participate in additional chemical reactions. The ethynyl group also influences the compound’s binding affinity to molecular targets, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C6H9NO |
|---|---|
Molekulargewicht |
111.14 g/mol |
IUPAC-Name |
2-ethynylmorpholine |
InChI |
InChI=1S/C6H9NO/c1-2-6-5-7-3-4-8-6/h1,6-7H,3-5H2 |
InChI-Schlüssel |
UHWZKSGXBBYDCB-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1CNCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



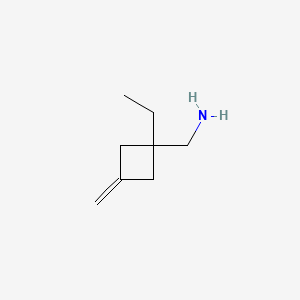
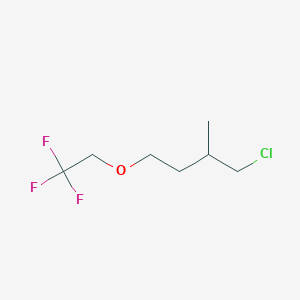

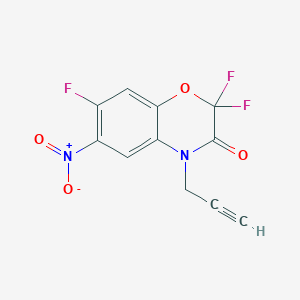
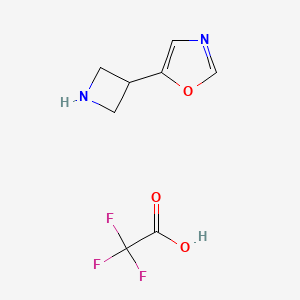

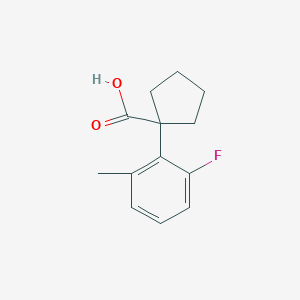
![Tert-butyl 3-hydroxy-3-[4-(trifluoromethyl)phenyl]azetidine-1-carboxylate](/img/structure/B13477793.png)
![tert-butyl N-[1-(4-aminobutyl)cyclopropyl]carbamate hydrochloride](/img/structure/B13477797.png)
